molecular formula C12H14O B2577478 1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248405-09-4

1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]

Cat. No.: B2577478
CAS No.: 2248405-09-4
M. Wt: 174.243
InChI Key: IUYORXMBPLSECZ-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiroatom . The spiroatom is usually a quaternary carbon atom. The name of the compound comes from the Latin word “spiro” meaning “to breathe”, reflecting the way these compounds seem to “breathe” in and out with the movement of their rings .


Synthesis Analysis

The synthesis of spiro compounds often involves the use of a nucleophilic substitution or an addition reaction . For example, one method for synthesizing spiro compounds is through the photoreaction of aryl cyclopropanes .


Molecular Structure Analysis

The molecular structure of a spiro compound is typically characterized by the presence of a single atom, usually a carbon, to which two cyclic systems are attached . The cyclic systems can be the same or different .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite diverse, depending on the nature of the rings and the substituents attached to them . Some spiro compounds can undergo ring-opening reactions, while others can participate in cycloaddition reactions .

Properties

IUPAC Name

1,7-dimethylspiro[1,2-dihydroindene-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-3-5-10-11(8)9(2)6-12(10)7-13-12/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYORXMBPLSECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CO2)C3=CC=CC(=C13)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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